molecular formula C9H10O2 B6613386 5-Methyl-2,3-dihydrobenzofuran-7-ol CAS No. 700866-36-0

5-Methyl-2,3-dihydrobenzofuran-7-ol

Cat. No.: B6613386
CAS No.: 700866-36-0
M. Wt: 150.17 g/mol
InChI Key: JYZNVBBCTZSISD-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydrobenzofuran-7-ol (CAS 700866-36-0) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It features a benzofuran core structure that is partially saturated, forming the 2,3-dihydrobenzofuran scaffold, which is also known as coumaran . This core structure is of significant interest in medicinal chemistry and pharmaceutical research. Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for a wide range of biological activities. For instance, certain dihydrobenzofuran compounds have been identified as novel antioxidants, demonstrating free radical scavenging activity . Furthermore, this structural motif is being actively explored in the design of new chemical entities for neurological disorders; research has focused on designing 2,3-dihydrobenzofuran derivatives as potential inhibitors of phosphodiesterase 1B (PDE1B), a target relevant to conditions like schizophrenia and cognitive impairment . The dihydrobenzofuran ring system is also a key component in other pharmacologically active compounds, including selective dopamine receptor antagonists and novel psychoactive substances . This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZNVBBCTZSISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methyl 2,3 Dihydrobenzofuran 7 Ol and Its Analogs

Established Retrosynthetic Strategies for the 2,3-Dihydrobenzofuran (B1216630) Core

Traditional and well-established methods for constructing the 2,3-dihydrobenzofuran nucleus often rely on the formation of key bonds from readily available starting materials. These strategies provide a foundational understanding of the synthesis of this important heterocyclic system.

Cyclization of Ortho-Substituted Phenols and Ethers

A common and direct approach to the 2,3-dihydrobenzofuran skeleton involves the cyclization of phenols or their corresponding ethers that bear a suitable ortho-substituent. nih.gov This substituent typically contains a two-carbon unit that can undergo an intramolecular reaction with the phenolic oxygen.

One such method involves the reaction of ortho-allyl or ortho-prenyl phenols with an acid catalyst like polyphosphoric acid (PPA). frontiersin.org The PPA activates the phenolic oxygen, facilitating a nucleophilic attack on the double bond of the side chain to form the dihydrofuran ring. frontiersin.org Another strategy employs the tandem S(N)Ar/5-exo-trig cyclization of N-alkyl- or -arylimines derived from o-fluorobenzaldehydes. In this reaction, a diarylmethoxide acts as both a nucleophile and a catalytic base to promote the cyclization. nih.gov

Intramolecular Carbon-Oxygen Bond Formation Reactions

The formation of the aryl C-O bond is another key strategy for the synthesis of 2,3-dihydrobenzofurans. nih.gov These reactions often involve the intramolecular cyclization of a precursor molecule where the carbon and oxygen atoms that will form the bond are already part of the same molecule.

A notable example is the palladium-catalyzed intramolecular C-O bond formation. tandfonline.com This method can be used to assemble oxygen heterocycles, though challenges such as catalyst deactivation can arise. To address this, various ligands have been investigated to improve reaction efficiency. tandfonline.com Copper-catalyzed intramolecular reactions have also been developed, for instance, in the synthesis of chiral dihydrobenzofuran-3-ols from aryl pinacol (B44631) boronic esters. nih.gov Additionally, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) generates an o-quinone methide intermediate, which then undergoes intramolecular cyclization to yield 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Transition Metal-Catalyzed Approaches to the 2,3-Dihydrobenzofuran Scaffold

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and the 2,3-dihydrobenzofuran scaffold is no exception. nih.gov These methods often offer high efficiency, selectivity, and functional group tolerance. rsc.org

Palladium-Catalyzed Annulation and Cyclization Protocols

Palladium catalysts are widely used in the synthesis of 2,3-dihydrobenzofurans through various annulation and cyclization reactions. rsc.org One approach involves the palladium-catalyzed carboalkoxylation of 2-allylphenols, which couples these phenols with aryl triflates to produce functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. rsc.orgnih.gov

Another powerful palladium-catalyzed method is the cascade cyclization of alkenyl ethers with alkynyl oxime ethers. researchgate.net This reaction constructs poly-heterocyclic scaffolds with excellent regio- and chemoselectivity. researchgate.net Furthermore, palladium-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers in the presence of an oxidant like CuCl₂ can also yield 2,3-dihydrobenzofuran derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Syntheses of 2,3-Dihydrobenzofurans

Starting Materials Catalyst System Product Type Yield Reference
2-Allylphenol derivatives and aryl triflates Pd(0)/CPhos Functionalized 2,3-dihydrobenzofurans Good rsc.orgnih.gov
Alkenyl ethers and alkynyl oxime ethers Pd(OAc)₂ / CuCl₂ Polycyclic dihydrobenzofurans 41-86% nih.govrsc.org
Cyclic vinyl methylene (B1212753) ketone and aryl ethers Palladium catalyst and ligand L Enantioselective dihydrobenzofurans 38-89% nih.gov
2-hydroxyphenyl-substituted enones and diazo compounds [Pd(cinnamyl)Cl]₂ / MeSO₃H 2,2,3-trisubstituted dihydrobenzofurans 51-91% rsc.org

Rhodium-Catalyzed Stereoselective and Regioselective Syntheses

Rhodium catalysts have proven to be highly effective in the stereoselective and regioselective synthesis of 2,3-dihydrobenzofurans. nih.gov These catalysts can control the formation of specific stereoisomers and constitutional isomers, which is crucial for the synthesis of biologically active molecules.

One notable rhodium-catalyzed reaction is the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, which produces 2,3-dihydrobenzofurans in excellent yields. nih.govrsc.org Rhodium catalysis also enables the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes. nih.govrsc.org Depending on the reaction conditions, this method can selectively produce either 3-ethylidene-2,3-dihydrobenzofurans or dienes. thieme-connect.com Furthermore, rhodium-catalyzed intramolecular insertion of carbenes into C(sp³)–H bonds provides an efficient route to asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans. nih.gov

Table 2: Examples of Rhodium-Catalyzed Syntheses of 2,3-Dihydrobenzofurans

Starting Materials Catalyst System Product Type Yield Diastereomeric/Enantiomeric Ratio Reference
2-Alkenylphenols and N-phenoxyacetamides Rhodium catalyst 2,3-Dihydrobenzofurans 90% - nih.govrsc.org
N-phenoxyacetamides and alkylidenecyclopropanes [Cp*RhCl₂]₂ / NaOAc 3-Alkylidene-2,3-dihydrobenzofurans 35-78% - nih.gov
Fluoroalkyl N-triftosylhydrazones Rhodium catalyst Asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans 53-99% >20:1 dr, 68:32–98:2 er nih.gov
Aryldiazoacetates Dirhodium carboxylate catalyst 2,3-Dihydrobenzofuran skeletons - >91:9 dr, 84% ee nih.gov

Iron and Copper Dual Catalysis for C-O Bond Formation

The use of dual catalytic systems, particularly those involving earth-abundant and less toxic metals like iron and copper, is a growing area of interest in organic synthesis. researchgate.net An iron and copper dual catalysis protocol has been described for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ols. nih.govrsc.org

In a related approach, a one-pot process for synthesizing benzo[b]furans from 1-aryl- or 1-alkylketones has been developed using nonprecious transition metal catalysts. nih.gov This method involves a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation to form the furan (B31954) ring. nih.gov While this specific example leads to benzofurans, the underlying principle of dual catalysis for C-O bond formation is applicable to the synthesis of the dihydrobenzofuran core as well. A dual catalytic system of copper and iron has also been employed in the unsymmetrical homocoupling of ortho-iodophenyl propargyl ethers to synthesize conjugated enyne benzofurans. chemrxiv.org

Applications of Other Metal Catalysts (e.g., Nickel, Zinc, Silver)

While palladium and rhodium have been extensively used, other transition metals like nickel, zinc, and silver have emerged as powerful catalysts for constructing the 2,3-dihydrobenzofuran core, often providing unique reactivity and cost-effectiveness.

Nickel: Nickel catalysis has proven highly effective for the intramolecular cyclization of aryl halides. A notable application is the asymmetric addition of aryl halides to unactivated ketones, which provides access to chiral 3-hydroxy-2,3-dihydrobenzofurans. nih.govorganic-chemistry.org This method, using a nickel/bisoxazoline ligand system, achieves high yields and excellent enantioselectivities (up to 98% ee) and avoids the need for pre-formed, sensitive organometallic reagents. organic-chemistry.org Nickel catalysts are also employed in reductive aryl allylation processes and tandem Heck cross-coupling reactions to produce various asymmetric dihydrobenzofuran derivatives. rsc.org In some protocols, zinc powder is used as a reductant to generate the active Ni(0) species from a Ni(II) precursor. nih.gov Electrocatalysis using nickel has also been reported as a sustainable method for domino reactions that form substituted 2,3-dihydrobenzofurans with high regio- and stereoselectivity. rsc.org

Zinc: Zinc catalysts, often in the form of zinc acetate, are utilized in cyclization reactions. researchgate.net While less common as the primary catalyst for dihydrobenzofuran synthesis, zinc is frequently used as an additive or reducing agent in nickel-catalyzed reactions. rsc.orgnih.gov However, novel zinc scorpionate compounds have been developed for the hydroalkoxylation of alkynyl alcohols and hydrocarboxylation of alkynyl acids, demonstrating their potential for forming oxygen-containing heterocycles with high selectivity for the exo-product. nih.gov

Silver: Silver catalysts, particularly silver(I) complexes, are effective in promoting the diastereoselective synthesis of 2,3-dihydrobenzofurans. nih.gov One key strategy involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines in the presence of a silver(I) catalyst and a fluoride (B91410) source. nih.gov Furthermore, the oxidative dimerization of caffeic acid esters using silver(I) oxide represents a biomimetic approach to synthesizing trans-2,3-disubstituted dihydrobenzofurans. ucl.ac.uk

Table 1: Applications of Nickel, Zinc, and Silver Catalysts in Dihydrobenzofuran Synthesis
Metal Catalyst SystemReaction TypeSubstratesKey FeaturesYield / SelectivityReference
Nickel/BisoxazolineAsymmetric Intramolecular AdditionAryl halides and unactivated ketonesForms chiral tertiary alcohols directly.Up to 92% yield, up to 98% ee nih.govorganic-chemistry.org
Electroreductive NickelDomino Reaction / CyclizationPropargylic aryl halides and benzaldehydesSustainable electrocatalytic method; highly regio- and stereoselective.11–90% yield rsc.org
Silver(I) ComplexesCondensation / CyclizationAromatic aldehydes and 2,3-dihydrobenzoxasilepinesDiastereoselective formation of dihydrobenzofurans.Not specified nih.gov
Silver(I) Oxide (Ag₂O)Oxidative DimerizationCaffeic acid estersBiomimetic synthesis of trans-disubstituted products.Not specified ucl.ac.uk
Zinc Scorpionate ComplexesHydroalkoxylation / HydrocarboxylationAlkynyl alcohols and alkynyl acidsFirst use of zinc for these substrates; mild conditions.Good conversions nih.gov

Organocatalytic and Biocatalytic Strategies for 2,3-Dihydrobenzofuranones and Related Structures

Moving away from metal-based systems, organocatalysis and biocatalysis offer powerful alternatives for the synthesis of dihydrobenzofurans and related structures, often with exceptional levels of stereocontrol and under mild, environmentally friendly conditions.

Organocatalysis: Organocatalytic methods frequently employ small, chiral organic molecules to induce enantioselectivity. Chiral thiourea (B124793) catalysts have been used to facilitate efficient asymmetric cascade reactions, such as a Michael addition followed by an oxa-substitution, to construct trans-2,3-dihydrobenzofurans. ucl.ac.ukresearchgate.net In these reactions, pyridinium (B92312) ylides are generated in situ and react with substrates like ortho-hydroxy chalcone (B49325) derivatives. researchgate.net Chiral phosphoric acids are another class of effective organocatalysts, enabling the enantioselective [3+2] annulation of substrates like 3-hydroxymaleimides with quinone monoimines. researchgate.net These cascade reactions can construct complex molecules with multiple stereocenters in a single operation. rsc.orgrsc.org

Biocatalysis: Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations. nih.gov Engineered enzymes, particularly myoglobins, have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans with diazo reagents. rochester.edu This biocatalytic strategy yields stereochemically rich 2,3-dihydrobenzofurans with outstanding enantiopurity (>99.9% de and ee) and on a preparative scale. rochester.edu The process involves creating variants of the protein through directed evolution to optimize its function for a non-natural reaction. youtube.com Lipase-catalyzed, solvent-free polycondensation has also been employed for the synthesis of furan-based oligomers, highlighting the potential of biocatalysts in polymer chemistry and sustainable processes. researchgate.net

Table 2: Organocatalytic and Biocatalytic Strategies
StrategyCatalyst TypeReactionKey AdvantagesSelectivityReference
OrganocatalysisChiral ThioureaAsymmetric Cascade (Michael/Oxa-substitution)Metal-free; mild conditions.High enantioselectivity ucl.ac.ukresearchgate.net
OrganocatalysisChiral Phosphoric AcidEnantioselective [3+2] AnnulationMetal-free; synthesis of functionalized heterocycles.High enantioselectivity researchgate.net
BiocatalysisEngineered MyoglobinAsymmetric CyclopropanationExtremely high stereoselectivity; aqueous conditions.>99.9% de and ee rochester.edu
BiocatalysisImmobilized Lipase (CalB)PolycondensationSolvent-free; synthesis of furan-based polymers.High end-group fidelity researchgate.net

Stereoselective and Regioselective Synthesis of Dihydrobenzofuran Derivatives

Controlling the three-dimensional arrangement (stereoselectivity) and the site of bond formation (regioselectivity) is paramount for synthesizing specific, functionally relevant dihydrobenzofuran isomers.

The creation of chiral dihydrobenzofurans, where one enantiomer is produced preferentially, is a central goal in asymmetric synthesis. This is typically achieved using chiral catalysts. Transition metal complexes featuring chiral ligands are a dominant strategy. For example, iridium complexes with chiral bisphosphine ligands catalyze the intramolecular hydroarylation of m-allyloxyphenyl ketones to give 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jpresearchgate.net Similarly, nickel-catalyzed intramolecular additions of aryl halides to ketones using chiral bisoxazoline ligands produce 3-hydroxy-2,3-dihydrobenzofurans with excellent enantiomeric excess (ee). nih.govorganic-chemistry.org

Palladium catalysis is also widely used, with examples including the enantioselective intramolecular Heck-Matsuda reaction to form 3,3-disubstituted dihydrobenzofurans bearing a quaternary stereocenter. nih.gov Ruthenium(II) catalysts, assisted by a chiral transient directing group, can achieve intramolecular hydroarylation to form dihydrobenzofurans with all-carbon quaternary stereocenters in high yields and ee. researchgate.net

When multiple stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Methodologies often aim to selectively produce either cis or trans isomers. For instance, the silver-catalyzed condensation of aromatic aldehydes can diastereoselectively prepare 2,3-dihydrobenzofurans, which was applied to the synthesis of natural cis-pterocarpans. nih.gov

Organocatalytic approaches have been developed for the asymmetric formation of cis-2,3-disubstituted dihydrobenzofurans via the cyclization of carboxyenones. ucl.ac.uk Conversely, tandem reactions involving pyridinium ylides and ortho-hydroxy chalcone derivatives can selectively produce trans-2,3-dihydrobenzofurans. researchgate.netacs.org Biocatalytic cyclopropanation using engineered myoglobins demonstrates exceptional diastereocontrol, affording products with >99.9% diastereomeric excess (de). rochester.edu Photochemical rearrangements have also been used for the diastereoselective formation of fused lactam-dihydrobenzofuran systems. ucl.ac.uk

Regiochemical control dictates which of several possible constitutional isomers is formed during a cyclization reaction. This is often governed by the electronic and steric properties of the substrates and the nature of the catalyst. In the synthesis of benzofuranones from substituted phenols and nitroalkenes, cyclization occurs predictably at the sterically less-hindered ortho position. oregonstate.edu

Photocatalytic oxidative [3+2] cycloadditions of phenols with styrenes show high regioselectivity, which appears to be governed by steric control, allowing for the clean reaction of unsymmetrical 3-substituted phenols. nih.gov The use of directing groups is another powerful strategy. For example, in the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, the ketone's carbonyl group functions as a directing group to guide the C-H activation and subsequent cyclization. nii.ac.jp Brønsted acidic ionic liquids have been used as catalysts for the reaction of phenols with glyoxal, leading to the regioselective synthesis of dihydrobenzofuro[2,3-b]benzofuran structures under solvent-free conditions.

Green Chemistry Principles in 5-Methyl-2,3-dihydrobenzofuran-7-ol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netgreenchemistry-toolkit.org These principles are increasingly being applied to the synthesis of dihydrobenzofurans.

A key aspect is the use of safer, more environmentally benign solvents, with water being an ideal choice. nih.govjddhs.com Many modern catalytic reactions, including biocatalytic approaches, are performed in aqueous media. rochester.edu An even better approach is the elimination of solvents altogether. researchgate.net For example, the regioselective synthesis of dihydrobenzofuro[2,3-b]benzofurans has been achieved under solvent-free conditions using a Brønsted acidic ionic liquid as a recyclable catalyst.

The use of visible light as a renewable energy source is another green strategy. Photocatalytic methods, such as the oxidative [3+2] cycloaddition of phenols and alkenes or the oxyselenocyclization of 2-allylphenols, proceed under mild conditions, often using blue LEDs as the light source. nih.govscilit.com These methods can replace energy-intensive processes. nih.gov

Furthermore, designing catalyst-free reactions aligns with green chemistry principles by reducing waste and avoiding potentially toxic or expensive metals. nih.gov The reaction of substituted salicylaldehydes with sulfoxonium ylides to afford dihydrobenzofurans in high yields without a catalyst is one such example. nih.gov The use of earth-abundant and less toxic catalysts, such as iron or zinc, instead of precious metals like palladium or rhodium, also contributes to a more sustainable synthetic protocol. nih.govkuleuven.be

Chemical Modifications and Derivatization of 5 Methyl 2,3 Dihydrobenzofuran 7 Ol

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-Methyl-2,3-dihydrobenzofuran-7-ol is activated towards electrophilic aromatic substitution by the electron-donating effects of the hydroxyl group and the ether oxygen of the dihydrofuran ring. The directing influence of these groups generally favors substitution at the positions ortho and para to the hydroxyl group. However, the substitution pattern is also influenced by the steric hindrance imposed by the existing methyl and dihydrofuran moieties.

Common electrophilic aromatic substitution reactions that can be performed on this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The precise conditions for these reactions, such as the choice of reagents, solvent, and temperature, are critical in controlling the regioselectivity and yield of the products. For instance, the introduction of a nitro group can be a precursor for the synthesis of amino derivatives, which can then be further functionalized.

Functional Group Interconversions on the Hydroxyl Moiety

The phenolic hydroxyl group at the C-7 position is a key site for a variety of functional group interconversions. Its acidic nature allows for reactions with bases to form phenoxides, which can then act as nucleophiles in subsequent reactions.

One of the most common modifications is the conversion of the hydroxyl group into an ether. This is typically achieved through Williamson ether synthesis, where the phenoxide reacts with an alkyl halide. This transformation is not only crucial for creating ether-linked derivatives but also serves as a protective strategy for the hydroxyl group during multi-step syntheses.

Furthermore, the hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. These ester derivatives can exhibit different physicochemical properties compared to the parent phenol. The hydroxyl group can also be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions.

Modifications at the Dihydrofuran Ring (e.g., Alkylation, Substitution at C2 and C3)

The dihydrofuran ring of this compound presents opportunities for modification, although these are generally less facile than reactions on the aromatic ring or the hydroxyl group. The C-2 and C-3 positions of the dihydrofuran ring can potentially be functionalized.

Alkylation at the C-2 position can be challenging but may be achieved through specific synthetic routes that involve the formation of an intermediate that can be alkylated. For instance, deprotonation at the C-2 position with a strong base followed by reaction with an electrophile could introduce a substituent. However, the stability of such an intermediate would be a critical factor.

Substitution at the C-3 position is also a possibility. For example, in related dihydrobenzofuran systems, oxidation to a 3-keto derivative has been observed, which can then serve as a handle for further modifications. nih.gov

Position Type of Modification Potential Reagents/Conditions Resulting Structure
C2AlkylationStrong base (e.g., organolithium), alkyl halide2-Alkyl-5-methyl-2,3-dihydrobenzofuran-7-ol
C3OxidationOxidizing agent5-Methyl-2,3-dihydrobenzofuran-3,7-dione
C2/C3Ring OpeningReductive or oxidative cleavageVarious substituted phenols

Synthesis of Ether-Linked Dihydrobenzofuran Derivatives

The synthesis of ether-linked derivatives of this compound is a significant area of its chemical modification. As mentioned earlier, the Williamson ether synthesis is the most prevalent method. This reaction involves the deprotonation of the C-7 hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a variety of alkylating agents, such as alkyl halides, tosylates, or mesylates, to yield the desired ether.

The scope of this reaction is broad, allowing for the introduction of a wide range of alkyl and substituted alkyl groups. This versatility is crucial for synthesizing libraries of compounds for screening purposes in drug discovery and materials science. The properties of the resulting ether derivatives, such as solubility, lipophilicity, and metabolic stability, can be finely tuned by varying the nature of the introduced R-group.

Preparation of Carboxamide Derivatives and Related Amide Structures

The synthesis of carboxamide derivatives often proceeds through a multi-step sequence starting from the parent this compound. A common strategy involves the introduction of a carboxylic acid functionality onto the benzofuran (B130515) scaffold. For example, a carboxyl group can be introduced at the C-4 or C-6 position via electrophilic substitution followed by oxidation of an intermediate.

Once the carboxylic acid derivative is obtained, standard amide coupling reactions can be employed to synthesize a wide array of carboxamides. mdpi.com These reactions typically involve the activation of the carboxylic acid using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. mdpi.com This modular approach allows for the systematic variation of the amine component, leading to the generation of diverse carboxamide libraries. mdpi.com

5 Methyl 2,3 Dihydrobenzofuran 7 Ol As a Key Intermediate in Complex Molecule Synthesis

Role in Natural Product Total Synthesis Pathways

The 2,3-dihydrobenzofuran (B1216630) skeleton is a recurring motif in numerous natural products, many of which exhibit significant biological activities. rsc.org The synthesis of these complex molecules often relies on strategic pathways that can efficiently construct this core structure.

Lignans and neolignans are a large class of natural phenols characterized by the coupling of two C6-C3 phenylpropanoid units. The dihydrobenzofuran core is a common feature in many neolignans, and its synthesis is often achieved through biomimetic oxidative coupling of phenolic precursors. chemrxiv.orgnih.gov This process typically involves the enzyme-mediated or chemical oxidation of precursors like ferulic acid or p-coumaric acid to generate phenoxy radicals. nih.govresearchgate.net These radicals then couple in a regio- and stereoselective manner to form the dihydrobenzofuran ring system. nih.gov

The general mechanism for this transformation involves the formation of a bond between the C8 position of one phenylpropanoid unit and the C5 position of the other, followed by an intramolecular cyclization via nucleophilic attack from the phenolic oxygen. This process typically results in a trans-orientation of the substituents on the newly formed furan (B31954) ring. nih.gov A compound such as 5-Methyl-2,3-dihydrobenzofuran-7-ol represents a key structural element that can be envisioned as arising from such oxidative coupling pathways, making it a valuable synthon for the total synthesis of various dihydrobenzofuran neolignans. chemrxiv.org The optimization of these coupling reactions, for example using silver(I) oxide as an oxidant in acetonitrile, has been a subject of study to improve yields and reduce reaction times. chemrxiv.org

Table 1: Key Precursors in Dihydrobenzofuran Neolignan Synthesis

PrecursorOxidative Coupling ProductKey Structural Feature
Ferulic AcidDehydrodiferulic AcidDihydrobenzofuran
Caffeic AcidDehydrodicaffeic AcidDihydrobenzofuran
p-Coumaric AcidDehydrodicoumaric AcidDihydrobenzofuran
Coniferyl AcetateIsoeugenol (Neolignan Precursor)Phenylpropanoid

This table summarizes common phenolic precursors used in the biomimetic synthesis of dihydrobenzofuran neolignans.

Beyond lignans, the 2,3-dihydrobenzofuran moiety is a cornerstone in a diverse range of other natural products, including lithospermic acid, which has anti-HIV activity, as well as decursivine and various pterocarpans. rsc.orgnih.gov Synthetic strategies toward these molecules often feature the construction of the dihydrobenzofuran core as a key step.

For instance, a convergent route to trans-2-aryl-2,3-dihydrobenzo[b]furan-3-carboxylates, a structure found in many natural products, has been developed using a sequence of Sonogashira coupling, palladium-catalyzed carbonylative annulation, and subsequent reduction of the benzofuran (B130515) ring. nih.gov This modular approach highlights the utility of building blocks that can be elaborated into the dihydrobenzofuran system, which is then incorporated into the final natural product. The total synthesis of molecules like stemofuran A and egonol (B1663352) also relies on the formation of the benzofuran or dihydrobenzofuran ring as a central strategic element. rsc.org

Utility as a Building Block for Advanced Heterocyclic Systems

The reactivity of the this compound scaffold extends to its use as a precursor for more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry.

The fusion of a dihydrobenzofuran ring with an azepine core leads to benzazepine structures with potential pharmacological applications. An example of such a complex molecule is (+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, which has been identified as a selective dopamine (B1211576) D1 receptor antagonist. thegoodscentscompany.com The synthesis of such fused systems can be envisioned through multi-step sequences where the dihydrobenzofuran moiety is functionalized to allow for the annulation of the seven-membered azepine ring. This could involve reactions such as Pictet-Spengler or Bischler-Napieralski type cyclizations on a suitably substituted dihydrobenzofuran precursor.

The dihydrobenzofuran scaffold can be readily integrated with other important heterocycles like pyrrolidine (B122466) and triazolopyrimidine.

Pyrrolidine Systems: Derivatives such as N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamides have been synthesized and investigated as potential neuroleptic agents. thegoodscentscompany.com The synthesis of these molecules typically involves the straightforward amide coupling between a 2,3-dihydrobenzofuran-7-carboxylic acid (or its activated derivative) and a substituted pyrrolidine. This demonstrates how the C7 position of the dihydrobenzofuran ring can be functionalized to append other heterocyclic moieties.

Triazolopyrimidine Systems: The 1,2,4-triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities. researchgate.netresearchgate.net The synthesis of these systems often proceeds via the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.net A molecule like this compound could serve as a precursor to the required dicarbonyl component. For example, oxidation of the phenolic ring followed by cleavage and further functionalization could yield a suitable diketone, which could then be condensed with an aminotriazole to construct the fused triazolopyrimidine ring system.

The structural framework of this compound allows for its conversion into related heterocyclic systems like dihydrobenzofuranones and coumarins through oxidative and rearrangement reactions.

Dihydrobenzofuranone Derivatives: The oxidation of the dihydrofuran ring can lead to the formation of dihydrobenzofuranone (or coumaran-one) structures. For example, 2-keto-7-methoxy-2,3-dihydrobenzofuran derivatives are known compounds. thegoodscentscompany.com Such a transformation could be achieved on a 7-hydroxy-dihydrobenzofuran derivative through oxidation of the benzylic C2 position.

Coumarin (B35378) Derivatives: Coumarins are a class of benzopyranones widespread in nature. While structurally distinct from dihydrobenzofurans, synthetic pathways can be devised to convert one into the other. This would likely involve a ring-opening of the dihydrofuran moiety of this compound, followed by a recyclization to form the six-membered pyranone ring of the coumarin system. For example, cleavage of the ether bond and subsequent manipulation of the resulting side chain could set the stage for a Pechmann or Knoevenagel type condensation to form the coumarin scaffold. The synthesis of various substituted coumarins is an active area of research, often involving the condensation of phenols with β-ketoesters or other dicarbonyl compounds. nih.gov

Synthetic Exploration for Structure-Activity Relationship (SAR) Studies via Structural Diversification

The 2,3-dihydrobenzofuran scaffold, with the specific substitution pattern of 5-methyl and 7-hydroxyl groups, is a privileged structure in medicinal chemistry. This core allows for systematic modifications at various positions, enabling a thorough investigation of how structural changes impact biological activity. Such studies are fundamental to the drug discovery process, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The strategic diversification of the this compound backbone has been instrumental in the development of potent modulators of various biological targets. Key areas of modification include the phenolic hydroxyl group at the 7-position, the methyl group at the 5-position, and the dihydrofuran ring itself. These modifications have led to the discovery of compounds with significant therapeutic potential, particularly as receptor antagonists and enzyme inhibitors.

Serotonin-3 (5-HT3) Receptor Antagonists

One of the most notable applications of the 2,3-dihydrobenzofuran scaffold in SAR studies has been in the development of serotonin-3 (5-HT3) receptor antagonists. These agents are crucial in the management of nausea and vomiting, particularly that induced by chemotherapy. Research has demonstrated that converting the 7-hydroxyl group of the dihydrobenzofuran core into a 7-carboxamide moiety is a critical step in achieving high-affinity 5-HT3 receptor binding.

A seminal study in this area explored a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives. nih.gov The researchers systematically introduced methyl groups at the 2-position of the dihydrobenzofuran ring to probe the impact on pharmacological activity. Their findings revealed a clear trend: the introduction of methyl groups significantly increased potency. nih.gov

The stereochemistry at the 2-position was also found to be a critical determinant of activity. The (2S)-methyl enantiomer consistently demonstrated higher affinity for the 5-HT3 receptor compared to the (2R)-methyl counterpart, highlighting the specific spatial requirements of the receptor's binding pocket. nih.gov This underscores the importance of stereoselective synthesis in maximizing the therapeutic potential of these compounds.

Structure-Activity Relationship of 2,3-Dihydrobenzofuran-7-carboxamide (B140375) Derivatives as 5-HT3 Receptor Antagonists. nih.gov
CompoundR1 (Position 2)R2 (Position 2)5-HT3 Receptor Binding Affinity (Ki, nM)
Derivative 1HH1.2
Derivative 2 (2R)CH3H0.58
Derivative 3 (2S)HCH30.15
Derivative 4CH3CH30.08

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

More recently, the 2,3-dihydrobenzofuran-7-carboxamide scaffold has been explored for its potential to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in cancer therapy. nih.gov Starting with a lead compound, DHBF-7-carboxamide, which exhibited modest activity, researchers embarked on a structure-based design strategy to enhance potency.

Their synthetic exploration led to the development of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives, which provided a synthetically accessible scaffold for further modification. nih.gov The introduction of substituted benzylidene groups at the 2-position of this new core resulted in a dramatic increase in inhibitory activity. This highlights how altering the oxidation state of the dihydrofuran ring can open up new avenues for structural diversification and potency improvement.

Structure-Activity Relationship of 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as PARP-1 Inhibitors. nih.gov
CompoundSubstitution at Position 2PARP-1 Inhibition (IC50, µM)
Lead Compound (DHBF-7-carboxamide)-9.45
DHBF-3-one-7-carboxamide=O16.2
2-(3',4'-dihydroxybenzylidene) derivative=CH-Ph(3',4'-diOH)0.531

Anti-inflammatory and Anticancer Agents

The versatility of the 2,3-dihydrobenzofuran scaffold extends to the development of anti-inflammatory and anticancer agents. Studies have shown that the introduction of specific functional groups, such as halogens, to the benzofuran ring can significantly enhance biological activity. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). researchgate.net

Furthermore, the strategic placement of bromine atoms on the benzofuran system has been shown to increase cytotoxicity against various cancer cell lines. nih.gov These findings underscore the importance of exploring a wide range of structural modifications to uncover the full therapeutic potential of this privileged scaffold.

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 2,3 Dihydrobenzofuran 7 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 5-Methyl-2,3-dihydrobenzofuran-7-ol, ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a 5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one derivative, recorded at 500 MHz in CDCl₃, showed distinct signals corresponding to the aromatic protons in the range of δ 7.38-6.95 ppm. rsc.org A singlet at δ 2.37 ppm was attributed to the methyl group protons. rsc.org In another example, the ¹H NMR spectrum of ethyl 2-(5-methyl-2-oxo-3-phenyl-2,3-dihydrobenzofuran-3-yl)-3-oxobutanoate displayed a singlet for the methyl group at δ 2.21 ppm. rsc.org The vicinal coupling constants between protons on the dihydrofuran ring, specifically H-2 and H-3, are critical for determining the relative stereochemistry (cis or trans) of substituents. researchgate.net For instance, a small coupling constant (around 1.1 Hz) is indicative of a trans configuration, whereas a larger coupling constant (around 5.3 Hz) suggests a cis arrangement. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For a 5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one derivative, the carbon signals were observed at various chemical shifts, with the methyl carbon appearing at δ 21.3 ppm. rsc.org In the case of ethyl 2-(5-methyl-2-oxo-3-phenyl-2,3-dihydrobenzofuran-3-yl)-3-oxobutanoate, the methyl carbon signal was found at δ 20.9 ppm. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming structural assignments by showing correlations between protons and carbons that are separated by two or three bonds. For a dihydrobenzofuran derivative, key HMBC cross-peaks were observed between the dihydrofuran protons (H-2 and H-3) and the quaternary aromatic carbons (C-7a and C-3a), confirming the connectivity within the molecule. researchgate.net

Interactive Data Table: Representative NMR Data for 5-Methyl-2,3-dihydrobenzofuran Derivatives

Compound/DerivativeNucleusChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one¹H7.38-6.95m-Aromatic Protons
¹H2.37s--CH₃
¹³C176.1, 150.5, 142.8, 140.4, 134.5, 131.2, 130.1, 128.8, 128.2, 127.8, 127.6, 127.4, 126.8, 126.5, 126.2, 110.8, 58.1--Aromatic, Carbonyl, and other carbons
¹³C21.3---CH₃
ethyl 2-(5-methyl-2-oxo-3-phenyl-2,3-dihydrobenzofuran-3-yl)-3-oxobutanoate¹H7.57-7.02m-Aromatic Protons
¹H4.14-3.99m--OCH₂-
¹H2.69s--C(O)CH₃
¹H2.21s--CH₃ (on benzofuran)
¹H1.04t7.0-OCH₂CH₃
¹³C174.8, 163.3, 156.7, 152.8, 145.4, 144.2, 133.9, 131.5, 129.7, 129.6, 128.9, 127.6, 123.5, 122.9, 122.2, 110.5--Aromatic, Carbonyl, and other carbons
¹³C62.9, 60.5---OCH₂-, -C(O)CH-
¹³C20.9---CH₃ (on benzofuran)
¹³C13.6, 12.7---OCH₂CH₃, -C(O)CH₃

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry for the analysis of polar molecules like phenols.

For a derivative, 2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-yl acetate, HRMS with ESI was used to determine its accurate mass. The calculated mass for [C₁₇H₁₅ClO₃ + Na]⁺ was m/z = 325.0602, and the found mass was 325.0601, confirming the elemental formula. rsc.org Similarly, for 3-ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one, the calculated exact mass for C₁₇H₁₆O₃ was 268.1099, while the found mass was 268.1094. rsc.org The NIST WebBook provides mass spectral data for related compounds like 2,3-dihydro-2-methylbenzofuran, showing characteristic fragmentation patterns under electron ionization. nist.govnist.govnist.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration and conformational details.

For 2-methyl-2-phenyl-2,3-dihydrobenzofuran-3-ol, a derivative of the core structure, X-ray crystal structure analysis provided detailed information about its solid-state conformation. rsc.org The analysis revealed a trigonal crystal system with a specific space group (R-3) and precise unit cell dimensions (a = 25.2302(7) Å, b = 25.2302(7) Å, c = 10.3026(6) Å). rsc.org This technique is indispensable for unambiguously assigning the absolute stereochemistry of chiral centers, which is often challenging to determine solely by spectroscopic methods. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

FT-IR Spectroscopy: The IR spectrum of a dihydrobenzofuran derivative typically shows characteristic absorption bands. For example, a derivative of 5-methyl-3-phenylbenzofuran-2(3H)-one exhibits a strong absorption band around 1800 cm⁻¹ corresponding to the C=O stretching of the lactone ring. rsc.org Other bands in the fingerprint region can be attributed to C-O stretching and aromatic C-H bending vibrations. The presence of a hydroxyl group in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. For instance, 3-(2-Hydroxy-5-methylphenyl)-5-methyl-3-phenylbenzofuran-2(3H)-one shows a broad peak at 3516 cm⁻¹. rsc.org

FT-Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For dihydrobenzofuran derivatives, Raman spectroscopy can provide additional information about the skeletal vibrations of the fused ring system and the substituent groups. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the chromophores present. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.

The UV-Vis absorption spectra of benzofuran (B130515) derivatives are characterized by absorption bands in the ultraviolet region, typically between 250 and 350 nm, arising from π-π* transitions of the aromatic system. researchgate.net The position and intensity of these bands can be affected by the nature and position of substituents on the benzofuran ring system. Some benzofuran derivatives are known to be fluorescent, emitting light in the blue region of the visible spectrum upon excitation at an appropriate wavelength. researchgate.net The fluorescence properties are also highly dependent on the molecular structure and the solvent environment. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating mixtures of its derivatives, including enantiomers.

HPLC: High-Performance Liquid Chromatography (HPLC) is widely used for the purification and purity determination of dihydrobenzofuran derivatives. Reversed-phase HPLC, often using a C18 column, is a common method for separating compounds based on their polarity. nih.gov The purity of synthesized compounds is often checked by analytical HPLC, where a sharp, single peak indicates a pure compound.

Chiral HPLC: For chiral derivatives of this compound, which exist as a pair of enantiomers, chiral HPLC is necessary for their separation and quantification. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Various types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, can be employed. sigmaaldrich.comresearchgate.net The choice of the mobile phase, including the organic modifier and additives, is crucial for achieving optimal enantioseparation. rsc.org For example, a method for the chiral separation of a dihydrobenzofuran derivative involved derivatization followed by reversed-phase HPLC. nih.gov

Interactive Data Table: Chromatographic Data for Dihydrobenzofuran Derivatives

TechniqueColumnMobile PhaseDetectionApplication
HPLCReversed-phase C18Acetonitrile/Water gradientUVPurity assessment and purification
Chiral HPLCChiralpak IDAcetonitrile/Water/Ammonia (90:10:0.1, v/v/v)MS/MSEnantioselective pharmacokinetic study of carbinoxamine
Chiral HPLCChirobiotic T, TAG, RNormal Phase, Reversed Phase, Polar Organic ModesUVEnantiomeric separation of dihydrofurocoumarin analogues
GC-MSCapillary (HP-5)HeliumMSAnalysis of pyrolysis products of isoprocarb (B1672275) (related structures)

Computational Chemistry and Theoretical Investigations on 5 Methyl 2,3 Dihydrobenzofuran 7 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a variety of molecular properties for 5-Methyl-2,3-dihydrobenzofuran-7-ol, offering a lens into its intrinsic reactivity and stability.

Detailed research findings from DFT studies on analogous benzofuran (B130515) and phenolic structures provide a framework for understanding this specific molecule. nih.govresearchgate.net Calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain optimized geometries and electronic properties. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.gov For phenolic compounds and benzofuran derivatives, the distribution of HOMO and LUMO is often localized on the aromatic ring and the heteroatoms, indicating these are the primary sites for electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show negative potential localized around the phenolic oxygen and the furan (B31954) oxygen, identifying these as likely sites for hydrogen bonding and electrophilic attack. researchgate.net Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, quantify the chemical behavior of the molecule. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. researchgate.net Studies on related structures like 2-phenylbenzofuran (B156813) and dibenzofuran (B1670420) derivatives have successfully used these descriptors to predict their chemical behavior. nih.govresearchgate.net

Table 1: Representative Calculated Electronic Properties for a Dihydrobenzofuran Scaffold using DFT Note: These are example values based on literature for similar structures and are for illustrative purposes.

ParameterCalculated Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.02Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net
Chemical Potential (μ)-3.74Represents the escaping tendency of electrons from a stable system.
Global Hardness (η)2.51Measures the resistance to change in electron distribution or charge transfer. researchgate.net
Electrophilicity Index (ω)2.78A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a semi-flexible molecule like this compound, MD simulations provide crucial information about its accessible conformations, flexibility, and interactions with its environment.

The simulation process begins with a starting structure, often optimized by DFT, which is then placed in a simulated environment, such as a box of water molecules to mimic physiological conditions. A force field (e.g., OPLS-AA or AMBER) is chosen to define the potential energy of the system, governing the interactions between all atoms. mdpi.com The system is then allowed to evolve over a set period, typically nanoseconds, by solving Newton's equations of motion. mdpi.comnih.gov

Analysis of the simulation trajectory reveals the molecule's dynamic behavior. Root Mean Square Deviation (RMSD) is calculated to assess the stability of the simulation and identify conformational changes over time. Root Mean Square Fluctuation (RMSF) analysis highlights the flexibility of different parts of the molecule, indicating which atoms or functional groups exhibit the most movement. nih.gov For this compound, the dihydrofuran ring has limited flexibility, while the methyl and hydroxyl groups would be expected to show higher RMSF values.

MD simulations are particularly valuable for understanding how the molecule interacts with other molecules, such as proteins or surfaces. nih.govacs.org By simulating the compound in a complex, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and determine the stability of the bound conformation. nih.govnih.gov This approach is widely used in drug discovery to predict binding modes and affinities.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Small Organic Molecule Note: This table outlines the setup for a hypothetical MD simulation.

ParameterExample Value/SettingPurpose
Force FieldOPLS-AADefines the potential energy and forces governing atomic interactions. mdpi.com
Solvent ModelTIP4P-Ew WaterCreates an aqueous environment to simulate physiological conditions. mdpi.com
Simulation Time100 nsThe duration over which the molecular motion is simulated to observe conformational changes. nih.gov
Temperature300 KThe constant temperature at which the simulation is run.
Pressure1 atmThe constant pressure at which the simulation is run.
Analysis MetricsRMSD, RMSF, Hydrogen BondsQuantifies the stability, flexibility, and specific interactions of the molecule during the simulation. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. For the synthesis of this compound, theoretical calculations can map out potential reaction pathways, identify key intermediates and transition states, and predict reaction energetics.

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core often involves cyclization reactions. nih.govacs.orgorganic-chemistry.org Computational studies, typically using DFT, can model these reaction steps in detail. By calculating the potential energy surface, researchers can determine the activation energies (the energy barriers of transition states) and the reaction energies for each step. The pathway with the lowest activation energy is generally the most favorable.

For instance, in palladium-catalyzed heteroannulation reactions used to form dihydrobenzofurans, computational studies can clarify the role of the ligand and the oxidation state of the metal throughout the catalytic cycle. nih.govnih.gov Similarly, for intramolecular cyclizations, modeling can confirm the proposed mechanism, such as a 5-exo-tet ring closure, and rule out alternative pathways. nih.gov Studies on the synthesis of substituted benzofurans have demonstrated that computational modeling can explain observed regioselectivity, such as why a particular substituent directs functionalization to a specific position. rsc.org These theoretical investigations provide a detailed, atomistic understanding of the reaction, which is critical for optimizing reaction conditions to improve yield and selectivity.

Table 3: Hypothetical Computed Energies for a Key Synthetic Step Note: This table illustrates how computational data is used to analyze a reaction step.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting point of the reaction coordinate (reference energy).
Transition State (TS1)+22.5The energy barrier that must be overcome for the reaction to proceed.
Intermediate-5.2A meta-stable species formed during the reaction.
Products-15.8The final energy state, indicating an overall exothermic reaction.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules, known as descriptors, with a specific property of interest. mdpi.com For this compound, a QSPR model could be developed to predict properties related to its synthetic accessibility or selectivity.

The development of a QSPR model involves several steps. First, a dataset of molecules with known property values (the "training set") is assembled. nih.gov Next, a large number of molecular descriptors are calculated for each molecule in the set. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), or 3D (e.g., molecular shape). dergipark.org.trnih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to find a mathematical equation that best correlates a subset of these descriptors with the target property. dergipark.org.trresearchgate.net For synthetic accessibility, the property could be the reaction yield under specific conditions. For selectivity, it could be the ratio of desired product to byproducts.

Once a statistically robust model is created, it must be validated using an external set of molecules (the "test set") that was not used in model development. nih.gov A validated QSPR model can then be used to predict the synthetic outcome for new, unsynthesized molecules like derivatives of this compound. This predictive capability allows chemists to prioritize the synthesis of candidates that are most likely to be accessible and formed with high selectivity, thereby saving significant time and resources. mdpi.com

Table 5: Examples of Molecular Descriptors for QSPR Modeling of Synthetic Accessibility Note: This table lists potential descriptors that could be used to build a QSPR model.

Descriptor TypeDescriptor ExamplePotential Relevance to Synthesis
Constitutional (0D/1D)Molecular WeightRelates to the overall size and mass of the molecule.
Topological (2D)Wiener IndexDescribes molecular branching and compactness, which can affect steric hindrance.
Geometric (3D)Molecular Surface AreaInfluences how a molecule interacts with catalysts or other reagents.
Electronic (Quantum)HOMO EnergyRelates to the molecule's nucleophilicity and reactivity in certain reaction types.
PhysicochemicalLogP (Octanol-Water Partition)Indicates lipophilicity, which affects solubility in different reaction solvents. nih.gov

Industrial Synthesis and Patent Landscape of Dihydrobenzofuran Compounds

Scalable Synthetic Routes and Process Optimization

The industrial synthesis of dihydrobenzofuran derivatives often involves multi-step processes that can be optimized for yield, purity, and cost-effectiveness. Drawing parallels from the synthesis of structurally similar compounds, such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064), a key intermediate for the insecticide carbofuran (B1668357), provides a foundational understanding of potential scalable routes. google.comnih.gov

One plausible and economically viable approach to synthesize 5-Methyl-2,3-dihydrobenzofuran-7-ol would likely start from 4-methylcatechol (B155104). This starting material is relatively inexpensive and provides the necessary methyl and hydroxyl functionalities at the correct positions on the benzene (B151609) ring. The synthesis would likely proceed through two key steps:

O-Alkylation: The first step would involve the selective O-alkylation of 4-methylcatechol with a suitable two-carbon electrophile, such as 1,2-dihaloethane (e.g., 1,2-dichloroethane (B1671644) or 1,2-dibromoethane), under basic conditions. This reaction would form the crucial ether linkage. Process optimization at this stage would focus on maximizing the yield of the mono-alkylated product, 2-(2-haloethoxy)-4-methylphenol, while minimizing the formation of the di-alkylated byproduct. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

Intramolecular Cyclization: The second step would be the intramolecular cyclization of the 2-(2-haloethoxy)-4-methylphenol intermediate to form the dihydrobenzofuran ring. This can be achieved through various catalytic methods. Research on the synthesis of other dihydrobenzofurans suggests that both acid and base catalysts can be effective. google.com For industrial-scale production, the use of a solid-supported catalyst could be advantageous for ease of separation and catalyst recycling. Optimization of this step would involve screening different catalysts, solvents, and reaction temperatures to achieve high conversion and selectivity with minimal side product formation. scielo.br

Another potential synthetic strategy could involve the oxidative cyclization of a corresponding o-alkenylphenol. nih.govrsc.org This method has been explored for the synthesis of various dihydrobenzofuran neolignans and offers an alternative pathway. scielo.br

Table 1: Potential Scalable Synthetic Route for this compound

StepReactionKey ReactantsPotential Catalyst/ConditionsKey Optimization Parameters
1O-Alkylation4-Methylcatechol, 1,2-DihaloethaneBase (e.g., NaOH, K2CO3), Solvent (e.g., Toluene, DMF)Base strength, solvent polarity, temperature, reactant ratio
2Intramolecular Cyclization2-(2-Haloethoxy)-4-methylphenolAcid or Base Catalyst (e.g., H2SO4, NaOH, solid catalysts)Catalyst type and loading, temperature, reaction time

Patent Analysis: Novel Synthetic Methods and Intermediates

A comprehensive analysis of the patent literature does not reveal specific patents exclusively covering the industrial synthesis of this compound. However, numerous patents for the synthesis of other dihydrobenzofuran derivatives provide valuable insights into the intellectual property landscape surrounding this class of compounds.

Industrial Processes for Dihydrobenzofuran Derivatives

Patents for the production of commercially significant dihydrobenzofurans, such as the key intermediate for carbofuran, detail various industrial processes. For instance, U.S. Patent 3,419,579 describes a synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol starting from 2-hydroxyacetophenone. google.com This multi-step process involves etherification, rearrangement, cyclization, and hydrolysis. Another approach, detailed in the same patent, starts from catechol and involves reaction with methallyl chloride followed by rearrangement and cyclization. google.com These patents highlight the use of readily available starting materials and established chemical transformations that are amenable to large-scale production.

Protection and Derivatization Strategies in Patents

The patent literature also discloses various strategies for the protection and derivatization of the hydroxyl group in dihydrobenzofuranols. These strategies are crucial for the synthesis of final products with desired biological activities. For example, the conversion of the hydroxyl group to a carbamate (B1207046) is a common derivatization, as seen in the case of carbofuran. nih.gov Patents in this area often claim not only the final compounds but also the key intermediates and the processes to prepare them.

Economic and Environmental Aspects of Large-Scale Production

The economic viability and environmental impact of large-scale chemical production are critical considerations. While specific data for this compound is not available, general principles applicable to the production of fine chemicals and specifically other benzofuran (B130515) derivatives can be discussed.

The cost of production is heavily influenced by the price of starting materials, the efficiency of the synthetic route (yield and number of steps), the cost of reagents and catalysts, and the energy requirements of the process. The use of inexpensive and readily available starting materials, such as substituted catechols, is a key factor in ensuring economic feasibility. google.com Process optimization to maximize yield and minimize waste is also crucial.

From an environmental perspective, the chemical industry is increasingly focused on developing "green" and sustainable processes. Key considerations include:

Solvent Selection: The use of environmentally benign solvents is preferred. Optimization studies on related dihydrobenzofuran syntheses have explored greener solvent alternatives. scielo.br

Catalyst Choice: The use of recyclable and non-toxic catalysts is a significant aspect of green chemistry. Heterogeneous catalysts are often favored in industrial processes for their ease of separation and reuse.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods are essential for reducing the environmental footprint. Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in this regard.

Energy Consumption: Optimizing reaction conditions to reduce energy consumption, for instance, by using more efficient catalysts that allow for lower reaction temperatures, contributes to a more sustainable process.

Q & A

Q. What are the established synthetic routes for 5-Methyl-2,3-dihydrobenzofuran-7-ol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves cyclization of substituted phenols with alkene derivatives. For example, 4-methoxyphenol and styrene can be reacted using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key parameters include:
  • Solvent polarity : HFIP enhances electrophilic aromatic substitution.
  • Oxidant selection : DDQ facilitates dehydrogenation without harsh conditions.
  • Temperature control : Room temperature minimizes side reactions.
    Yield optimization requires purification via column chromatography (ethyl acetate/hexane) and structural validation using IR, 1H^1 \text{H}-NMR, and HRMS .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., planar benzofuran core with deviations <0.005 Å observed in related dihydrobenzofurans) .
  • NMR spectroscopy :
  • 1H^1 \text{H}-NMR: Methyl groups at C2/C3 appear as singlets (~δ 1.5–1.8 ppm), while the hydroxyl proton (C7-OH) shows broad signals (~δ 5.0–5.5 ppm) .
  • 13C^{13} \text{C}-NMR: Aromatic carbons resonate between δ 100–160 ppm, with ester/methoxy carbons at δ 50–60 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 198.64 for [M+^+]) confirm molecular weight .

Advanced Research Questions

Q. How do substituent variations on the benzofuran core influence reactivity and biological activity?

  • Methodological Answer :
  • Case Study : Chlorine at C5 (as in 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol) increases electrophilicity, enhancing interactions with biological targets like enzymes or DNA .
  • Experimental Design :

Synthesize analogs with substituents (e.g., -OCH3_3, -CF3_3) at C5/C2.

Test antimicrobial activity via MIC assays against S. aureus and E. coli.

Correlate electronic effects (Hammett constants) with bioactivity trends.

  • Data Analysis : Chloro derivatives show 2–4× higher activity than methyl analogs, likely due to increased lipophilicity and target binding .

Q. What strategies resolve contradictions in reported biological activities of dihydrobenzofuran derivatives?

  • Methodological Answer :
  • Issue : Discrepancies in antimicrobial efficacy across studies.
  • Resolution Steps :

Standardize assays : Use consistent bacterial strains (e.g., ATCC controls) and growth media.

Control purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Evaluate stereochemistry : Chiral centers (e.g., C2/C3) may affect activity; use chiral HPLC or X-ray to confirm configuration .

  • Example : A study attributing antitumor activity to this compound may overlook impurities in commercial samples, necessitating in-house synthesis and validation .

Q. How can reaction pathways be optimized to reduce by-products in dihydrobenzofuran synthesis?

  • Methodological Answer :
  • Problem : Competing oxidation or over-substitution.
  • Solutions :
  • Catalyst screening : Use Pd/C or FeCl3_3 to enhance regioselectivity .
  • Solvent optimization : Replace dioxane with MeCN to reduce side reactions (e.g., epoxidation) .
  • In-situ monitoring : Employ TLC or FTIR to track reaction progress and terminate at optimal conversion.
  • Case : Substituting KOH with milder bases (e.g., NaHCO3_3) in cyclization steps reduced keto-by-products by 40% .

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